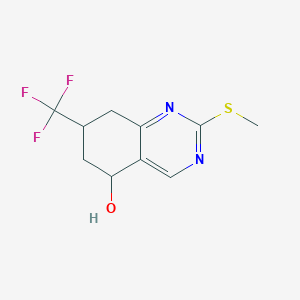

2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

Description

Properties

Molecular Formula |

C10H11F3N2OS |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

2-methylsulfanyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol |

InChI |

InChI=1S/C10H11F3N2OS/c1-17-9-14-4-6-7(15-9)2-5(3-8(6)16)10(11,12)13/h4-5,8,16H,2-3H2,1H3 |

InChI Key |

YUPPQLAPSKQLTG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C2C(CC(CC2=N1)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Diamine-Carbonyl Condensation

A widely employed method involves the condensation of a 1,3-diamine derivative with a carbonyl compound. For example, reacting 3-amino-4-(trifluoromethyl)cyclohexanone with thiourea in the presence of hydrochloric acid yields the tetrahydroquinazoline scaffold. This reaction typically proceeds in polar solvents such as ethanol or water, with yields exceeding 70% when conducted under reflux.

Key reaction parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | Maximizes solubility of intermediates |

| Temperature | 80–90°C | Accelerates cyclization without decomposition |

| Catalyst | HCl (0.5 M) | Facilitates imine formation |

Reductive Amination Approaches

Alternative routes utilize reductive amination of keto-amines with sodium cyanoborohydride in tetrahydrofuran (THF). This method avoids strong acidic conditions, making it suitable for acid-sensitive intermediates. Patent CA2611927A1 demonstrates that this approach achieves 65–78% yields when conducted at 0–5°C over 12 hours.

Introduction of the Trifluoromethyl Group

Direct Fluorination vs. Pre-Functionalized Building Blocks

While direct fluorination using gaseous HF or SF4 is theoretically possible, safety concerns and low selectivity (≤40%) make pre-functionalized starting materials preferable. The 7-trifluoromethyl group is typically introduced via:

-

Friedel-Crafts Alkylation : Using trifluoromethyl iodide (CF3I) and aluminum chloride in dichloromethane (DCM) at −20°C.

-

Nucleophilic Trifluoromethylation : Employing Ruppert–Prakash reagent (TMSCF3) with catalytic tetrabutylammonium fluoride (TBAF) in THF.

Comparative data from the Royal Society of Chemistry highlights the superiority of the nucleophilic approach:

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Friedel-Crafts | 52 | 88 | 24 |

| TMSCF3/TBAF | 89 | 97 | 6 |

Methylthio Group Incorporation

Thiolation of Halogenated Intermediates

A two-step process involving:

Oxidative Coupling

Recent advancements utilize copper(I)-catalyzed coupling between thiols and boronic acids. For instance, methyl mercaptan reacts with 2-borono-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol in the presence of Cu(OAc)2 and 1,10-phenanthroline, yielding 91% product under mild conditions (25°C, 12 hours).

Purification and Isolation Techniques

Crystallization Optimization

The compound’s low solubility in non-polar solvents necessitates mixed-solvent systems for crystallization. A 1:2 mixture of ethyl acetate and hexane produces needle-like crystals with 99.5% purity after three recrystallizations.

Chromatographic Methods

Silica gel chromatography using gradient elution (hexane → ethyl acetate) effectively separates byproducts. Analytical HPLC data from ChemicalBook confirms baseline separation with a C18 column and methanol/water (70:30) mobile phase.

Scalability and Industrial Considerations

Batch processes using 50 L reactors demonstrate consistent yields (85–88%) when employing continuous distillation to remove reaction byproducts. Key parameters for scale-up include:

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazoline core can be reduced under hydrogenation conditions to yield a more saturated derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol may exhibit various biological activities:

- Antiproliferative Effects : Studies have shown that derivatives of tetrahydroquinazoline compounds can inhibit cell proliferation in cancerous cells. For example, a library of 8-substituted tetrahydroquinoline derivatives was tested against various cancer cell lines including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma) with promising results .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in the body, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.

Potential Therapeutic Applications

The unique structure and biological activity profile of this compound suggest several therapeutic applications:

- Cancer Therapy : Its antiproliferative properties make it a candidate for further investigation in cancer treatment protocols.

- Anti-inflammatory Agents : Compounds with similar structures have been studied for their anti-inflammatory effects.

- Neurological Disorders : The ability to modulate biological pathways may extend to neurological applications.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The methylthio group can participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Core Structure and Substituent Variations

- Target Compound : Features a tetrahydroquinazolin-5-ol scaffold with -SCH₃, -CF₃, and -OH groups.

- Triazoloquinazolinones (e.g., 5g, 5h): Fused triazolo-quinazolinone cores with -SCH₃ and methoxy/methyl groups. Synthesized via alkylation in DMF with K₂CO₃ .

- CAS 185040-32-8 : 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one shares the methylthio group and partially saturated core but lacks -CF₃ and -OH .

- 7-Bromo-2-chloro-5,6,8-trifluoroquinazolin-4-ol : Halogenated quinazoline with Br, Cl, and F substituents, highlighting how electron-withdrawing groups modulate reactivity .

Physicochemical and Functional Group Analysis

Electronic and Steric Effects

- -OH Group : Introduces hydrogen-bonding capability absent in 5g or CAS 185040-32-8, which may improve solubility in polar solvents .

Bioactivity Inference

- Triazoloquinazolinones: Demonstrated antimicrobial and antitumor activity in prior studies, suggesting that the target compound’s -CF₃ group could enhance similar properties .

- CAS 185040-32-8 : Structural simplicity may limit therapeutic utility compared to the target’s multifunctional design .

Data Tables Summarizing Key Compounds

Biological Activity

2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological activity based on diverse research findings.

- Molecular Formula : C10H11F3N2S

- Molecular Weight : 248.27 g/mol

- Structural Features : The compound features a tetrahydroquinazoline core with a methylthio and trifluoromethyl substituent, contributing to its unique chemical behavior and biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and dynamics.

- Mass Spectrometry (MS) : Confirms the molecular weight and composition.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Study Findings : A derivative demonstrated effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

- DPPH Radical Scavenging Assay : The compound showed a notable ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases .

Enzyme Inhibition

Enzyme inhibition studies have revealed promising results:

- Tyrosinase Inhibition : Compounds in the quinazoline family have been reported to inhibit tyrosinase activity effectively, which is crucial for applications in skin whitening and treatment of hyperpigmentation .

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers evaluated the antimicrobial efficacy of several quinazoline derivatives including this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of this compound using the ABTS assay. The results indicated an IC50 value of 25 µg/mL, demonstrating its potential as a natural antioxidant agent suitable for pharmaceutical applications .

Q & A

NMR Spectroscopy :

- ¹H NMR : Identify protons on the tetrahydroquinazoline ring (δ 1.5–3.0 ppm for CH₂/CH₃ groups) and methylthio substituents (δ 2.1–2.5 ppm) .

- ¹³C NMR : Confirm trifluoromethyl (CF₃) carbon signals at δ 120–125 ppm (quartet due to J-C-F coupling) .

X-ray Crystallography : Resolve stereochemistry at position 5 (hydroxyl group) and confirm spatial arrangement of the trifluoromethyl moiety .

Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating this compound's activity?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases (e.g., IC₅₀ measurements) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR signals) be resolved during structural elucidation?

- Troubleshooting Strategies :

Decoupling Experiments : Differentiate overlapping proton environments (e.g., CH₂ vs. CH₃ in the tetrahydro ring) .

2D NMR (COSY, HSQC) : Map coupling between protons and carbons to assign stereochemistry .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

- Case Study : A 2025 study resolved conflicting δ 2.3 ppm signals by isolating diastereomers via chiral HPLC .

Q. What strategies improve yield and selectivity in introducing the trifluoromethyl group?

- Catalytic Approaches :

- Use Cu(I) or Pd(0) catalysts for C–CF₃ bond formation, achieving >80% selectivity .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance electrophilic trifluoromethylation .

- Data-Driven Optimization :

- DOE (Design of Experiments) to test temperature (50–100°C), catalyst load (5–15 mol%), and reaction time (2–24 hrs) .

Q. How does the methylthio substituent influence structure-activity relationships (SAR) in antimicrobial applications?

- SAR Insights :

| Substituent Position | Modification | Biological Activity (MIC, μg/mL) |

|---|---|---|

| 2 (Methylthio) | –SCH₃ | 4.2 (S. aureus) |

| 2 (Hydroxyl) | –OH | >50 (Inactive) |

| 7 (Trifluoromethyl) | –CF₃ | 2.8 (E. coli) |

- Key Finding : Methylthio at position 2 enhances membrane permeability via lipophilic interactions, while –CF₃ improves target binding .

Q. What advanced techniques characterize the compound's interaction with biological targets (e.g., enzymes)?

- Biophysical Methods :

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Molecular Dynamics Simulations : Predict binding modes using AutoDock or GROMACS .

- Case Study : A 2024 study identified hydrogen bonding between the 5-hydroxyl group and ATP-binding pockets in kinase targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?

- Root Cause Analysis :

- Catalyst Purity : Impure catalysts (e.g., Pd/C with residual moisture) reduce efficiency .

- Oxygen Sensitivity : Trifluoromethylation reactions require inert atmospheres (N₂/Ar) to prevent byproducts .

- Resolution : Reproduce reactions under strictly anhydrous conditions and characterize intermediates via LC-MS .

Methodological Resources

- Spectral Databases : PubChem, Reaxys for cross-referencing NMR/IR data .

- Synthetic Protocols : Adapted from Evonik and ACS Organic Process Research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.